molecular formula C22H19ClN4O2S B11487513 N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]thiophene-2-carboxamide

N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]thiophene-2-carboxamide

Cat. No.: B11487513
M. Wt: 438.9 g/mol
InChI Key: XFPNIPWSCAAWOI-UHFFFAOYSA-N
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Description

N-[4-(6-Chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]-2-thiophenecarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a chloro-substituted dihydropyrazino-benzimidazole core, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-Chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]-2-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-Chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]-2-thiophenecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[4-(6-Chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]-2-thiophenecarboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(6-Chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-Chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]-2-thiophenecarboxamide is unique due to its combination of a chloro-substituted dihydropyrazino-benzimidazole core with methoxyphenyl and thiophenecarboxamide groups. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C22H19ClN4O2S

Molecular Weight

438.9 g/mol

IUPAC Name

N-[4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H19ClN4O2S/c1-29-18-12-14(7-8-16(18)25-22(28)19-6-3-11-30-19)26-9-10-27-20(13-26)24-17-5-2-4-15(23)21(17)27/h2-8,11-12H,9-10,13H2,1H3,(H,25,28)

InChI Key

XFPNIPWSCAAWOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN3C(=NC4=C3C(=CC=C4)Cl)C2)NC(=O)C5=CC=CS5

Origin of Product

United States

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